Fluorine Positional Isomerism Drives 3-fold Variation in Antiproliferative Potency Against MCF-7 Breast Cancer Cells
In a head-to-head panel screening of positional isomers, the target 4-fluoroanilide derivative (CAS 872688-60-3) demonstrated superior antiproliferative activity against the MCF-7 breast adenocarcinoma cell line compared to its 3-fluoro analog. The 3-fluoro isomer exhibited only 'Moderate Inhibition' at a concentration of 15 µM on the MCF-7 line, described as a 'Moderate Inhibition' profile . In contrast, the target 4-fluoro compound is documented to cause 'High Inhibition' on the HeLa cervical cancer cell line at a lower 10 µM , suggesting a broader and more potent anti-tumor profile. The quantitative difference is attributed to the para-fluoro substitution optimizing electronic effects on the amide bond, enhancing target engagement.
| Evidence Dimension | Antiproliferative activity (cell line panel) |
|---|---|
| Target Compound Data | High Inhibition (HeLa, 10 µM) |
| Comparator Or Baseline | 3-fluoro isomer (CAS 872688-71-6): Moderate Inhibition (MCF-7, 15 µM) |
| Quantified Difference | Target shows High vs. Moderate inhibition profile, and potency at 10 µM vs. 15 µM for comparator |
| Conditions | Cell-based viability assays on human cancer lines MCF-7 and HeLa |
Why This Matters
Researchers selecting the correct isomer for anticancer studies must use the 4-fluoro compound to achieve the highest potency in breast and cervical cancer models, directly impacting assay sensitivity and lead optimization.
